Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate is a compound that combines lithium with a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium and the pyrimidine ring structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to use lithium hydroxide or lithium carbonate in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The reaction is usually carried out under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Advanced techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes, including neurotransmitter release and signal transduction. The pyrimidine moiety may interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate: can be compared with other lithium-containing pyrimidine derivatives, such as lithium;2-(dimethylamino)-5-methylpyrimidine-4-carboxylate and lithium;2-(dimethylamino)-5-ethoxypyrimidine-4-carboxylate.
Uniqueness
The unique combination of lithium and the specific pyrimidine structure in this compound imparts distinct chemical and biological properties
Properties
IUPAC Name |
lithium;2-(dimethylamino)-5-methoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.Li/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13;/h4H,1-3H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTUMVUTOSIHBS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=NC=C(C(=N1)C(=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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